molecular formula C10H12N4OS B2536797 1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797255-29-8

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2536797
CAS RN: 1797255-29-8
M. Wt: 236.29
InChI Key: UKUQFQVODOUEHG-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide , also known by its chemical name Penthiopyrad , is a novel fungicide used for crop protection. Its molecular formula is C₁₆H₂₀F₃N₃OS , and it has a molecular weight of 359.41 g/mol . Let’s explore further.


Synthesis Analysis

Penthiopyrad is synthesized through formal condensation reactions. Specifically, it is obtained by condensing the carboxy group of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)thiophen-3-amine . This process results in the formation of an aromatic amide with intriguing properties .

Scientific Research Applications

Molecular Structure and Stability

The stability and molecular structure of compounds closely related to "1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide" have been examined through the lens of hydrogen bonding and molecular interactions. For example, studies have detailed the tautomeric forms stabilized by intramolecular hydrogen bonding within similar triazole compounds, highlighting their potential for forming structurally intricate networks (Dolzhenko et al., 2010).

Synthetic Applications

Compounds bearing the triazole moiety, akin to the compound of interest, are pivotal in synthesizing heterocyclic compounds, demonstrating a wide array of synthetic applications. For instance, efficient synthesis methods have been developed for triazolyl-thieno[2,3-d]pyrimidinones, showcasing the adaptability and utility of triazole derivatives in medicinal chemistry and drug design (Sun et al., 2010).

properties

IUPAC Name

1-methyl-N-(2-thiophen-3-ylethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-14-6-9(12-13-14)10(15)11-4-2-8-3-5-16-7-8/h3,5-7H,2,4H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUQFQVODOUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

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